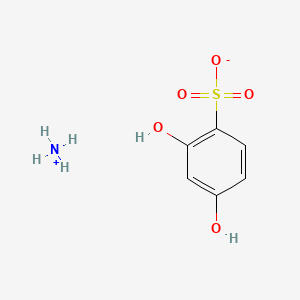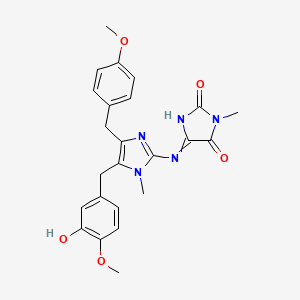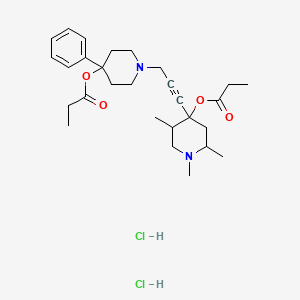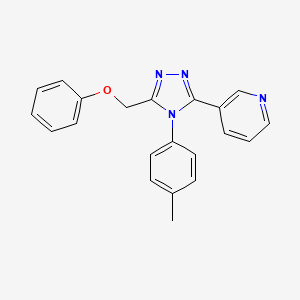
Benzenesulfonic acid, 2,4-dihydroxy-, monoammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 2,4-dihydroxy-, monoammonium salt is a chemical compound with the molecular formula C6H9NO5S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with two hydroxyl groups at the 2 and 4 positions, and the sulfonic acid group is neutralized with an ammonium ion. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2,4-dihydroxy-, monoammonium salt typically involves the sulfonation of 2,4-dihydroxybenzene (resorcinol) with sulfuric acid, followed by neutralization with ammonium hydroxide. The reaction conditions generally include:
Sulfonation: Resorcinol is treated with concentrated sulfuric acid at elevated temperatures to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid derivative is then neutralized with ammonium hydroxide to form the monoammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Continuous Sulfonation: Using a continuous reactor to ensure consistent sulfonation of resorcinol.
Neutralization and Crystallization: The sulfonated product is neutralized with ammonium hydroxide, followed by crystallization to obtain the pure monoammonium salt.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, 2,4-dihydroxy-, monoammonium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions to form sulfonamides, sulfonyl chlorides, and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like phosphorus pentachloride for sulfonyl chloride formation and ammonia for sulfonamide formation.
Major Products
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Sulfonamides, sulfonyl chlorides, and esters.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 2,4-dihydroxy-, monoammonium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonyl chlorides.
Biology: Employed in biochemical assays and as a standard in high-performance liquid chromatography (HPLC).
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical processes
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, 2,4-dihydroxy-, monoammonium salt involves its ability to act as a strong acid and participate in various chemical reactions. The sulfonic acid group is highly reactive and can form strong bonds with other molecules, facilitating the formation of sulfonamides, sulfonyl chlorides, and esters. The hydroxyl groups also contribute to its reactivity, allowing it to undergo oxidation and reduction reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: The parent compound without hydroxyl substitutions.
p-Toluenesulfonic acid: A derivative with a methyl group at the para position.
Sulfanilic acid: Contains an amino group instead of hydroxyl groups.
Uniqueness
Benzenesulfonic acid, 2,4-dihydroxy-, monoammonium salt is unique due to the presence of two hydroxyl groups, which enhance its reactivity and make it suitable for specific applications in organic synthesis and biochemical assays. The monoammonium salt form also improves its solubility and stability compared to other derivatives .
Eigenschaften
CAS-Nummer |
55605-65-7 |
|---|---|
Molekularformel |
C6H6O5S.H3N C6H9NO5S |
Molekulargewicht |
207.21 g/mol |
IUPAC-Name |
azanium;2,4-dihydroxybenzenesulfonate |
InChI |
InChI=1S/C6H6O5S.H3N/c7-4-1-2-6(5(8)3-4)12(9,10)11;/h1-3,7-8H,(H,9,10,11);1H3 |
InChI-Schlüssel |
JOILQYURMOSQTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)O)S(=O)(=O)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![9-(2-chlorophenyl)-3-methyl-N-(4-phenoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B15187173.png)








